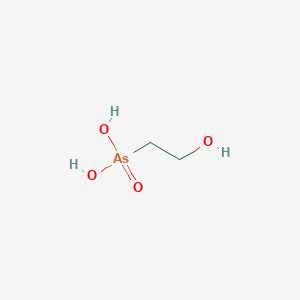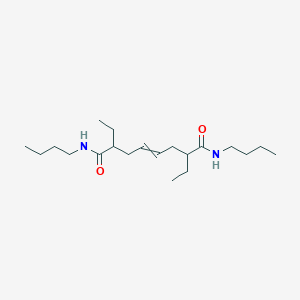
N~1~,N~8~-Dibutyl-2,7-diethyloct-4-enediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~8~-Dibutyl-2,7-diethyloct-4-enediamide is an organic compound with the molecular formula C20H38N2O2 It is a diamide derivative characterized by the presence of butyl and ethyl groups attached to an octenediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~8~-Dibutyl-2,7-diethyloct-4-enediamide typically involves the reaction of appropriate amines with octenedioic acid derivatives. One common method involves the condensation of dibutylamine with 2,7-diethyloct-4-enedioic acid under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bonds.
Industrial Production Methods
Industrial production of N1,N~8~-Dibutyl-2,7-diethyloct-4-enediamide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Typically, the process includes steps such as the preparation of starting materials, reaction optimization, purification, and quality control to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~8~-Dibutyl-2,7-diethyloct-4-enediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: The amide groups in the compound can participate in nucleophilic substitution reactions, where nucleophiles replace one or more substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines. Substitution reactions typically result in the formation of new amide derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
N~1~,N~8~-Dibutyl-2,7-diethyloct-4-enediamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial materials.
Wirkmechanismus
The mechanism by which N1,N~8~-Dibutyl-2,7-diethyloct-4-enediamide exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions may involve hydrogen bonding, hydrophobic interactions, or covalent modifications, depending on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Dibutyl-2,7-diethyloctanediamide: A similar compound with a saturated octane backbone instead of an unsaturated octene backbone.
N,N’-Diethyl-2,7-diethyloct-4-enediamide: A derivative with ethyl groups replacing the butyl groups.
N,N’-Dibutyl-2,7-dimethyloct-4-enediamide: A compound with methyl groups instead of ethyl groups.
Uniqueness
N~1~,N~8~-Dibutyl-2,7-diethyloct-4-enediamide is unique due to its specific combination of butyl and ethyl groups attached to an octenediamide backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
67546-73-0 |
|---|---|
Molekularformel |
C20H38N2O2 |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
N,N'-dibutyl-2,7-diethyloct-4-enediamide |
InChI |
InChI=1S/C20H38N2O2/c1-5-9-15-21-19(23)17(7-3)13-11-12-14-18(8-4)20(24)22-16-10-6-2/h11-12,17-18H,5-10,13-16H2,1-4H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
ISJBNVMBTMTMJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)C(CC)CC=CCC(CC)C(=O)NCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


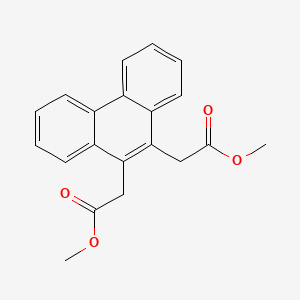

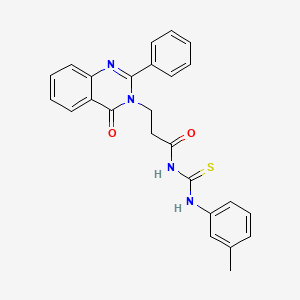
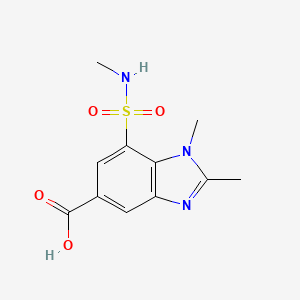
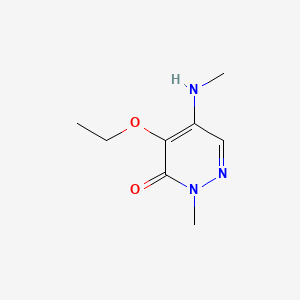
![2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]-](/img/structure/B14470227.png)
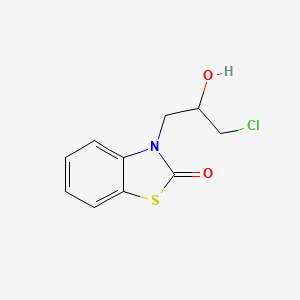
![4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate](/img/structure/B14470234.png)
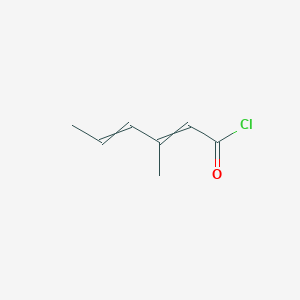


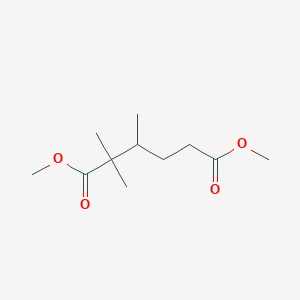
![3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal](/img/structure/B14470281.png)
